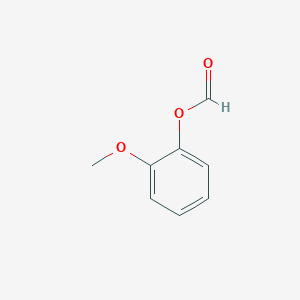

Formic acid, 2-methoxyphenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxyphenyl formate: is an organic compound with the molecular formula C8H8O3 formic acid, 2-methoxyphenyl ester . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further esterified with formic acid. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenyl formate can be synthesized through the esterification of 2-methoxyphenol with formic acid . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-methoxyphenyl formate involves the continuous esterification of 2-methoxyphenol with formic acid. The process is optimized to achieve high yields and purity of the product. The reaction mixture is continuously stirred and heated to maintain the desired reaction conditions. After the reaction is complete, the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl formate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form .

Reduction: It can be reduced to form .

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles such as or can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2-Methoxybenzoic acid

Reduction: 2-Methoxyphenol

Substitution: Various substituted phenyl formates

Scientific Research Applications

2-Methoxyphenyl formate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyphenyl formate involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate for esterases, leading to the formation of 2-methoxyphenol and formic acid. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

2-Methoxyphenyl formate can be compared with other similar compounds such as:

2-Methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a formate ester.

2-Methoxyphenol: Similar structure but without the formate ester group.

2-Methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a formate ester.

The uniqueness of 2-methoxyphenyl formate lies in its ester functionality, which imparts distinct reactivity and applications compared to its analogs.

Biological Activity

Formic acid, 2-methoxyphenyl ester (also known as methyl 2-methoxybenzoate), is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10O3

- Molecular Weight : 166.18 g/mol

- CAS Number : 93-64-5

- IUPAC Name : Methyl 2-methoxybenzoate

The compound is characterized by the presence of a methoxy group and an ester functional group, which may influence its reactivity and interactions with biological systems.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi.

- Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

Studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Mechanism of Action :

- The compound appears to inhibit key enzymes involved in cell cycle regulation and apoptosis pathways.

- It interacts with DNA topoisomerases, leading to DNA damage and subsequent cell death.

Anti-inflammatory Effects

In vitro studies have also demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Case Studies

-

Study on Antimicrobial Properties :

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of various esters, including this compound. The results indicated that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, supporting its use as a natural preservative in food products . -

Anticancer Research :

In a recent publication, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis rates compared to untreated controls . -

Inflammation Studies :

Another study assessed the anti-inflammatory properties of this compound in a murine model of arthritis. The findings suggested that treatment with this compound reduced joint swelling and decreased levels of inflammatory markers in serum .

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(2-methoxyphenyl) formate |

InChI |

InChI=1S/C8H8O3/c1-10-7-4-2-3-5-8(7)11-6-9/h2-6H,1H3 |

InChI Key |

XPIIEKAVIFXMCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.